molecular formula C18H21N3O4 B5362548 (4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide

Katalognummer B5362548
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: JJJHDRGMRWGHPC-KGLIPLIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide, also known as PF-06282999, is a novel small molecule inhibitor that has been developed by Pfizer for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide inhibits DGAT1 by binding to a specific site on the enzyme and preventing the formation of triglycerides. This leads to a decrease in the amount of fat stored in adipose tissue and liver, which can improve insulin sensitivity and reduce the risk of metabolic disorders. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce body weight, improve glucose tolerance, and decrease liver fat accumulation in animal models of obesity and type 2 diabetes. It has also been shown to reduce inflammation and pain in animal models of rheumatoid arthritis. These effects are thought to be mediated by the inhibition of DGAT1 and the reduction of triglyceride synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide has several advantages for lab experiments, including its high potency and selectivity for DGAT1, as well as its favorable pharmacokinetic properties. However, one limitation of this compound is its short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for the research and development of (4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide. One potential application is in the treatment of metabolic disorders such as obesity and type 2 diabetes, where it may offer a novel approach to improving insulin sensitivity and reducing fat accumulation. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis, where it may offer a new option for reducing inflammation and pain. Further research is needed to fully understand the therapeutic potential of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Synthesemethoden

The synthesis of (4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide involves several steps, including the formation of an amide bond between L-proline and 2-(2-methoxyphenoxy)pyridine-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride to obtain the corresponding alcohol. The final product is obtained through a chiral resolution process using a chiral stationary phase.

Wissenschaftliche Forschungsanwendungen

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide has been shown to have potent inhibitory activity against a specific enzyme called diacylglycerol acyltransferase 1 (DGAT1), which is involved in the synthesis of triglycerides. This enzyme is a promising target for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

(2S,4R)-4-hydroxy-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-15-6-2-3-7-16(15)25-18-12(5-4-8-19-18)10-21-17(23)14-9-13(22)11-20-14/h2-8,13-14,20,22H,9-11H2,1H3,(H,21,23)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJHDRGMRWGHPC-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3CC(CN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)[C@@H]3C[C@H](CN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.